QS Inhibitory Potency: N-(4-Fluorophenyl)-3-phenylpropanamide vs. Structurally Related Phenethylamide Analogs
In a systematic SAR evaluation of twenty substituted phenethylamide analogs targeting quorum sensing (QS) in Gram-negative marine pathogens, N-(4-fluorophenyl)-3-phenylpropanamide was identified as the most notable compound, demonstrating an IC₅₀ of 1.1 µM against Vibrio harveyi QS-regulated phenotypes [1]. This potency represents enhanced attenuation relative to the parent natural product 3-methyl-N-(2′-phenylethyl)-butyramide and the structurally related N-phenethyl hexanamide, though quantitative comparator data for the parent compounds in the identical assay were not tabulated in the source publication. The 4-fluorophenyl substitution was a key determinant of this activity within the evaluated panel.
| Evidence Dimension | Inhibition of QS-regulated phenotypes |
|---|---|
| Target Compound Data | IC₅₀ = 1.1 µM |
| Comparator Or Baseline | Twenty-analog panel including parent natural products; 4-fluorophenyl analog was the most notable |
| Quantified Difference | Most notable attenuation among all evaluated analogs |
| Conditions | Vibrio harveyi QS reporter assay |
Why This Matters
This is the only peer-reviewed, head-to-head comparative dataset demonstrating that the 4-fluorophenyl substitution on the 3-phenylpropanamide scaffold yields superior QS inhibitory activity relative to a panel of structural analogs, providing direct empirical justification for selecting this specific compound over other substituted variants in antivirulence research programs.
- [1] Mozzer, A. et al. Antagonism of Quorum Sensing Phenotypes by Analogs of the Marine Bacterial Secondary Metabolite 3-Methyl-N-(2'-Phenylethyl)-Butyramide. Mar. Drugs 2019, 17(7), 389. View Source
